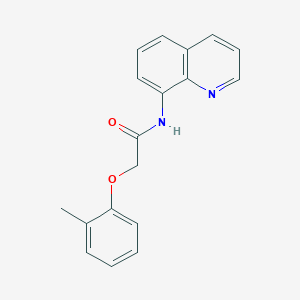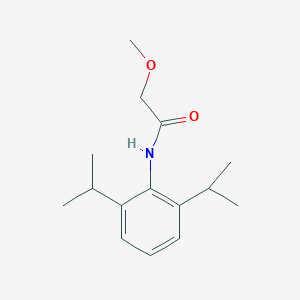
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide is a synthetic compound that belongs to the family of phenethylamines. It has been extensively studied for its potential use in scientific research due to its unique biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It has also been found to have some affinity for the dopamine D2 receptor.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to altered perception, mood, and cognition. It has also been found to have some anxiolytic and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide in lab experiments is its selectivity for the 5-HT2A receptor. This allows for more targeted studies related to serotonin receptor function and potential therapeutic applications. However, one limitation is the lack of research on the long-term effects of this compound.
Future Directions
There are several potential future directions for research related to N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide. One area of interest is its potential use in the treatment of various neurological disorders, such as depression and anxiety. Another area of interest is its potential use in the study of serotonin receptor function and potential therapeutic applications. Additionally, further research is needed to understand the long-term effects of this compound and its potential for abuse.
In conclusion, N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique biochemical and physiological effects, as well as its selectivity for the 5-HT2A receptor, make it a valuable tool for studying the central nervous system and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential long-term effects.
Synthesis Methods
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide involves the reaction of 2,4-dimethoxyphenylacetonitrile with chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then reacted with 3-methylbutanoyl chloride in the presence of triethylamine to yield the final product.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide has been extensively studied for its potential use as a research chemical. It has been found to have significant effects on the central nervous system and has been used in various studies related to neuroscience and pharmacology. It has also been studied for its potential use in the treatment of various neurological disorders.
properties
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide |
|---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H18ClNO3/c1-8(2)5-13(16)15-10-6-9(14)11(17-3)7-12(10)18-4/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
BZFPQVIAWAXMFU-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1OC)OC)Cl |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)
